molecular formula C13H10F3NO B6329685 3-Phenoxy-5-(trifluoromethyl)aniline CAS No. 1357625-80-9

3-Phenoxy-5-(trifluoromethyl)aniline

Cat. No.: B6329685
CAS No.: 1357625-80-9
M. Wt: 253.22 g/mol
InChI Key: PKIZQBUGBIFRQH-UHFFFAOYSA-N
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Description

3-Phenoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H10F3NO It is a derivative of aniline, where the phenyl ring is substituted with a phenoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxy-5-(trifluoromethyl)aniline typically involves the following steps:

    Nitration: The starting material, 3-phenoxyaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by trifluoromethylation using specialized equipment to handle the reagents and ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxy-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

3-Phenoxy-5-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenoxy-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)aniline: Similar in structure but lacks the phenoxy group.

    3-Phenoxyaniline: Similar but lacks the trifluoromethyl group.

    4-Phenoxy-3-(trifluoromethyl)aniline: An isomer with different substitution positions.

Uniqueness

3-Phenoxy-5-(trifluoromethyl)aniline is unique due to the presence of both the phenoxy and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The combination of these groups can enhance the compound’s reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-phenoxy-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)9-6-10(17)8-12(7-9)18-11-4-2-1-3-5-11/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIZQBUGBIFRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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